molecular formula C15H18ClNO3 B1388267 (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl CAS No. 1185303-20-1

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl

Cat. No. B1388267
M. Wt: 295.76 g/mol
InChI Key: MGKNJIRUUNJIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hydrochloride, commonly known as DDBHMA-HCl, is a novel compound developed for use in scientific research. It is a derivative of the aminomethyl-furan-2-ylmethyl-amine family, which has been studied extensively for its potential applications in pharmaceutical, agricultural, and biotechnology research. DDBHMA-HCl has been found to possess unique properties that make it an ideal candidate for use in a variety of laboratory experiments.

Scientific Research Applications

DDBHMA-HCl has been found to have a variety of potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as well as in the study of enzyme kinetics and protein-ligand interactions. Additionally, it has been used in the study of the pharmacological properties of other compounds, as well as in the study of the metabolism of drugs. It has also been used in the study of the structure and function of enzymes, as well as in the study of the mechanism of action of various drugs.

Mechanism Of Action

The mechanism of action of DDBHMA-HCl is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a series of biochemical reactions. These reactions are believed to be responsible for the pharmacological effects of the compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of DDBHMA-HCl have not yet been fully elucidated. However, it is believed that the compound may have a variety of effects on the body, including the modulation of enzyme activity, the inhibition of certain enzymes, and the stimulation of certain receptors. Additionally, it is believed that the compound may have an effect on the metabolism of other compounds, as well as on the transport of certain molecules across cell membranes.

Advantages And Limitations For Lab Experiments

DDBHMA-HCl has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, and it has a relatively low cost. However, it is important to note that DDBHMA-HCl is not approved for use in humans, and it should only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of DDBHMA-HCl in scientific research. These include the further study of the compound’s mechanism of action, its potential applications in the study of enzyme kinetics and protein-ligand interactions, and its potential use in the development of novel drugs. Additionally, further research could be done on the compound’s biochemical and physiological effects, as well as on its potential applications in the study of the metabolism of other compounds.

properties

IUPAC Name

1-(1,5-dihydro-2,4-benzodioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c1-2-5-13-11-19-15(18-10-12(13)4-1)9-16-8-14-6-3-7-17-14;/h1-7,15-16H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNJIRUUNJIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC(O1)CNCC3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
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(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
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(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
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(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl
Reactant of Route 6
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-ylmethyl)-furan-2-ylmethyl-amine hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.